molecular formula C13H16N2O B1463442 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1267469-16-8

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B1463442
CAS RN: 1267469-16-8
M. Wt: 216.28 g/mol
InChI Key: LHSYJVGKRRPUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known as PHQ-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its potential to inhibit the proliferation of cancer cells. The pyridine derivatives, which include the hexahydroquinoline nucleus, have shown promising results against liver carcinoma cell lines (HEPG2), suggesting that they could be used as novel anticancer agents . Their mechanism of action may involve interaction with cellular DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication.

Antioxidant Properties

Secondary metabolites with antioxidant capacity, such as those derived from hexahydroquinoline, play a significant role in plant defense mechanisms. They can counteract pathogenic attacks by neutralizing free radicals and thus may be applied in agricultural research to enhance crop resistance to diseases .

Synthesis of Bioactive Molecules

The hexahydroquinoline core is a key constituent in the synthesis of a wide range of bioactive molecules. It serves as a scaffold for the development of compounds with various pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic properties .

Metal Complex Formation

Compounds containing the pyridine moiety, such as hexahydroquinoline derivatives, have been reported to form complexes with metals. This property is useful in the field of coordination chemistry for creating new materials with potential applications in catalysis, magnetic materials, and luminescence .

DNA/RNA Binding

The ability of pyridine derivatives to bind with DNA and RNA makes them interesting candidates for the study of molecular interactions in the field of biochemistry. This property is also relevant for the design of drugs that target genetic material, such as certain types of antitumor agents .

properties

IUPAC Name

2-oxo-6-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13(16)15-12/h6,8-9H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSYJVGKRRPUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.